molecular formula C15H20O5S B14082406 (1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate

(1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate

Katalognummer: B14082406
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: DWNHDAHDVJRHCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate is a chemical compound with a complex structure, featuring a benzyl group, a methylsulfonyl group, and a cyclohexanecarboxylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the esterification of cyclohexanecarboxylic acid with benzyl alcohol, followed by the introduction of the methylsulfonyl group through a sulfonation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.

    Substitution: The benzyl and methylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate depends on its specific interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1r,4r)-Benzyl 4-hydroxycyclohexanecarboxylate: Similar structure but with a hydroxyl group instead of a methylsulfonyl group.

    (1r,4r)-Benzyl 4-aminocyclohexanecarboxylate: Contains an amino group instead of a methylsulfonyl group.

    (1r,4r)-Benzyl 4-chlorocyclohexanecarboxylate: Features a chlorine atom in place of the methylsulfonyl group.

Uniqueness

The presence of the methylsulfonyl group in (1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate imparts unique chemical and physical properties, such as increased polarity and potential reactivity. This makes it distinct from similar compounds and may influence its behavior in chemical reactions and biological systems.

Eigenschaften

Molekularformel

C15H20O5S

Molekulargewicht

312.4 g/mol

IUPAC-Name

benzyl 4-methylsulfonyloxycyclohexane-1-carboxylate

InChI

InChI=1S/C15H20O5S/c1-21(17,18)20-14-9-7-13(8-10-14)15(16)19-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3

InChI-Schlüssel

DWNHDAHDVJRHCD-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)OC1CCC(CC1)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.